molecular formula C11H14N2O4 B1230651 4-Nitrophenyl N-butylcarbamate CAS No. 63321-50-6

4-Nitrophenyl N-butylcarbamate

Cat. No.: B1230651
CAS No.: 63321-50-6
M. Wt: 238.24 g/mol
InChI Key: LXLRTTHROGSMBS-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a butylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl N-butylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with butylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction typically occurs at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-butylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.

    Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as THF.

Major Products

    Reduction: 4-Aminophenyl N-butylcarbamate.

    Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-butylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl N-butylcarbamate is unique due to its specific combination of a nitrophenyl group and a butylcarbamate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

63321-50-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(4-nitrophenyl) N-butylcarbamate

InChI

InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-6-4-9(5-7-10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)

InChI Key

LXLRTTHROGSMBS-UHFFFAOYSA-N

SMILES

CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl N-butylcarbamate
4-NNBM

Origin of Product

United States

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